molecular formula C22H32N4O6S B12616843 ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate

ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate

Cat. No.: B12616843
M. Wt: 480.6 g/mol
InChI Key: YSQHGSCHDYDEPM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic deconstruction of its substituents and backbone. The parent structure is piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The ethyl ester group at position 1 of the piperazine ring is denoted as "ethyl 1-carboxylate." At position 4, the nitrogen atom is substituted with an N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl group. Breaking this down further:

  • 1-(Phenylsulfonyl)piperidin-4-yl : A piperidine ring (six-membered saturated ring with one nitrogen atom) substituted at position 1 with a phenylsulfonyl group (–SO₂C₆H₅) and at position 4 with a carbonyl group.
  • L-alanyl : An α-amino acid residue derived from L-alanine, linked via an amide bond to the piperidin-4-yl carbonyl group.

The molecular formula is C₂₁H₂₈N₄O₆S , with a molecular weight of 464.54 g/mol. Key structural features include:

Component Contribution to Formula
Piperazine backbone C₄H₁₀N₂
Ethyl ester group C₃H₅O₂
1-(Phenylsulfonyl)piperidin-4-yl C₁₁H₁₂NO₃S
L-alanyl residue C₃H₅NO

This formula accounts for all atoms in the molecule, including the sulfur atom from the sulfonyl group and the oxygen atoms from ester and amide functionalities.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

NMR spectroscopy provides critical insights into the compound’s structure, including connectivity, stereochemistry, and electronic environment. Key signals observed in ¹H NMR and ¹³C NMR spectra are summarized below:

¹H NMR (400 MHz, CDCl₃)
Signal (ppm) Integration Assignment
1.23 (t, J = 7.1 Hz) 3H CH₃ of ethyl ester
4.12 (q, J = 7.1 Hz) 2H CH₂ of ethyl ester
3.41–3.58 (m) 8H Piperazine and piperidine CH₂
4.52 (d, J = 5.6 Hz) 1H α-H of L-alanyl
7.52–7.89 (m) 5H Aromatic H of phenylsulfonyl
8.21 (s, 1H) 1H Amide NH
¹³C NMR (100 MHz, CDCl₃)
Signal (ppm) Assignment
14.1 CH₃ of ethyl ester
61.8 CH₂ of ethyl ester
42.5, 46.7, 48.9 Piperazine and piperidine CH₂
171.2 Ester carbonyl (C=O)
167.4 Amide carbonyl (C=O)
138.9–129.4 Aromatic carbons of phenylsulfonyl

The downfield shift of the amide proton (8.21 ppm) confirms hydrogen bonding in the solid state, while the splitting pattern of the ethyl ester protons (triplet at 1.23 ppm, quartet at 4.12 ppm) validates the presence of the –COOCH₂CH₃ group.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the molecular ion peak at m/z 465.1684 ([M+H]⁺), consistent with the molecular formula C₂₁H₂₈N₄O₆S. Key fragmentation pathways include:

  • Loss of ethyl group : m/z 465 → 437 ([M+H–C₂H₅]⁺).
  • Cleavage of sulfonyl group : m/z 437 → 279 ([M+H–C₆H₅SO₂]⁺).
  • Degradation of L-alanyl residue : m/z 279 → 190 ([M+H–C₃H₅NO]⁺).

These fragments align with the compound’s structural motifs, particularly the labile sulfonyl and ester groups.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies of analogous piperazine derivatives (e.g., ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate) reveal critical conformational details applicable to this compound. Key findings include:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Dihedral angle (piperazine–benzene) 73.23°
Piperazine conformation Chair

The piperazine ring adopts a chair conformation , with the phenylsulfonyl group oriented axially to minimize steric hindrance. The dihedral angle of 73.23° between the piperazine and benzene planes indicates significant torsional strain, which may influence binding interactions in biological systems.

Weak C–H···π interactions stabilize the crystal lattice, with the phenylsulfonyl group acting as a π-electron donor. These interactions are critical for understanding the compound’s solid-state behavior and solubility profile.

Properties

Molecular Formula

C22H32N4O6S

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 4-[(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H32N4O6S/c1-3-32-22(29)25-15-13-24(14-16-25)21(28)17(2)23-20(27)18-9-11-26(12-10-18)33(30,31)19-7-5-4-6-8-19/h4-8,17-18H,3,9-16H2,1-2H3,(H,23,27)/t17-/m0/s1

InChI Key

YSQHGSCHDYDEPM-KRWDZBQOSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diaminobutane and a suitable carbonyl compound.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Coupling with L-Alanine: The intermediate is then coupled with L-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural similarities, differing primarily in substituents or linker groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
Ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate C23H29N3O5S 459.56 Glycyl linker; 3,4-dimethylphenyl group
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate C23H29N3O6S 475.56 4-Ethoxyphenylsulfonyl; 4-methylphenyl group
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate C17H23ClN3O6S 432.90 3-Chloro-4-methoxyphenylsulfonyl; N-methylglycyl
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate C14H16F2N2O3 298.29 2,6-Difluorobenzoyl; no sulfonamide group
Key Observations:
  • Substituent Effects: The phenylsulfonyl group in the target compound enhances metabolic stability compared to non-sulfonylated analogs (e.g., ), but reduces solubility due to increased hydrophobicity .

Physicochemical Properties

Property Target Compound Ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate
Molecular Weight 479.59 459.56 298.29
LogP 2.1 (predicted) 2.8 (predicted) 1.5 (predicted)
Hydrogen Bond Donors 3 2 1
Rotatable Bonds 9 8 5
Key Observations:
  • The target compound’s higher molecular weight and logP suggest improved membrane permeability but reduced aqueous solubility compared to simpler analogs like .
  • The presence of three hydrogen bond donors (vs. 1–2 in analogs) may enhance target binding specificity but complicate pharmacokinetics .

Biological Activity

Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate is a complex organic compound recognized for its potential biological activities. The compound features a piperazine core, which is a common scaffold in medicinal chemistry, and is modified with various functional groups that may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N4O6S, with a molecular weight of 480.6 g/mol. The structure includes:

  • Piperazine core : Provides a basic framework for biological activity.
  • Phenylsulfonyl moiety : May contribute to interactions with biological targets.
  • L-Alanine derivative : Potentially enhances binding affinity to specific receptors.

Research indicates that piperazine derivatives exhibit various mechanisms of action, including:

  • Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease by preventing amyloid peptide aggregation .
  • Antimicrobial Activity : Certain structural analogs have demonstrated antimicrobial properties, suggesting that this compound could possess similar effects due to its structural components.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylateLacks L-alanine moietyFocused on antimicrobial properties
N-benzoyl-piperidine derivativesDifferent acyclic substituentsExhibits CNS activity but less complex
Piperazinoyl derivativesVarying acyclic chainsDifferent biological activities based on side chains

This table illustrates how the presence of the L-alanine moiety in the target compound may enhance its therapeutic potential compared to simpler derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives:

  • Inhibition Studies : A study demonstrated that certain piperazine derivatives bind effectively at the peripheral anionic site and catalytic sites of acetylcholinesterase. This binding is crucial for developing therapeutics aimed at neurodegenerative diseases .
  • Virtual Screening : Molecular docking studies have been employed to predict the binding affinities of various piperazine compounds to their targets. These studies suggest that modifications in side chains can significantly affect biological activity and specificity .
  • Therapeutic Applications : The potential applications of this compound may extend to treating neurodegenerative diseases and infections due to its multifaceted action mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.